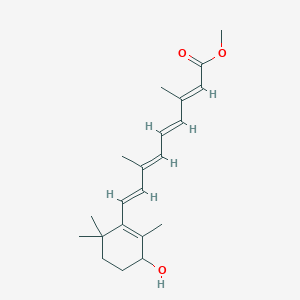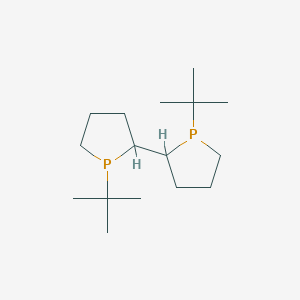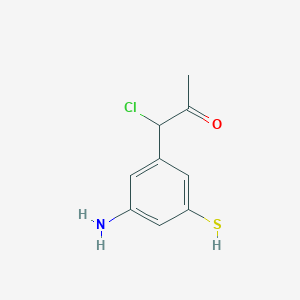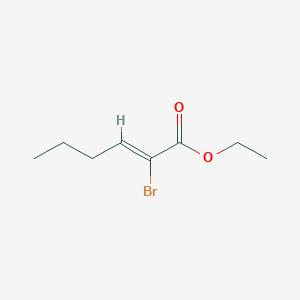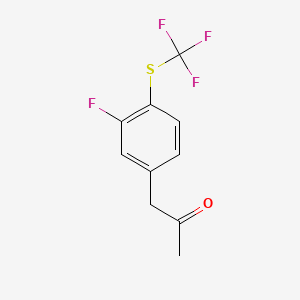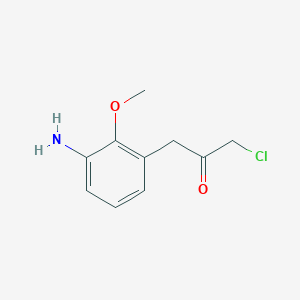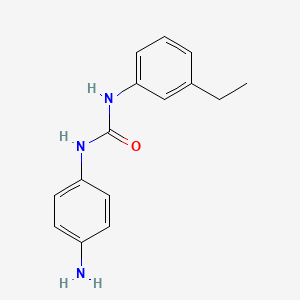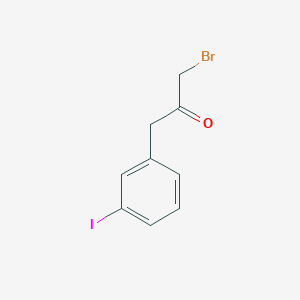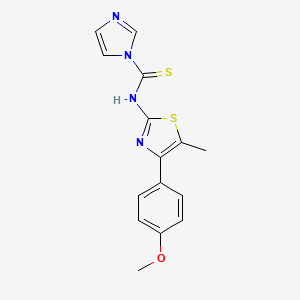
n-(4-(4-Methoxyphenyl)-5-methylthiazol-2-yl)-1h-imidazole-1-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound n-(4-(4-Methoxyphenyl)-5-methylthiazol-2-yl)-1h-imidazole-1-carbothioamide is a complex organic molecule that features a thiazole ring, an imidazole ring, and a methoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of n-(4-(4-Methoxyphenyl)-5-methylthiazol-2-yl)-1h-imidazole-1-carbothioamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-methoxyphenylacetic acid with thioamide under acidic conditions.
Introduction of the Imidazole Ring: The imidazole ring is introduced by reacting the thiazole derivative with glyoxal and ammonium acetate.
Final Coupling: The final step involves coupling the thiazole-imidazole intermediate with a suitable isothiocyanate to form the carbothioamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
n-(4-(4-Methoxyphenyl)-5-methylthiazol-2-yl)-1h-imidazole-1-carbothioamide: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include reduced thiazole or imidazole derivatives.
Substitution: Products may include substituted methoxyphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
n-(4-(4-Methoxyphenyl)-5-methylthiazol-2-yl)-1h-imidazole-1-carbothioamide: has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to induce apoptosis in cancer cells.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.
Wirkmechanismus
The mechanism of action of n-(4-(4-Methoxyphenyl)-5-methylthiazol-2-yl)-1h-imidazole-1-carbothioamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It targets enzymes involved in cellular apoptosis pathways.
Pathways Involved: It is known to inhibit the PI3K/AKT/mTOR pathway, leading to the induction of autophagy and apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- n-(4-Methoxyphenyl)-5-methylthiazol-2-yl)-1h-imidazole-1-carbothioamide
- n-(4-Methoxyphenyl)-5-methylthiazol-2-yl)-1h-imidazole-1-carbothioamide
Uniqueness
n-(4-(4-Methoxyphenyl)-5-methylthiazol-2-yl)-1h-imidazole-1-carbothioamide: is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit the PI3K/AKT/mTOR pathway sets it apart from other similar compounds, making it a promising candidate for further research in medicinal chemistry.
Eigenschaften
Molekularformel |
C15H14N4OS2 |
|---|---|
Molekulargewicht |
330.4 g/mol |
IUPAC-Name |
N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]imidazole-1-carbothioamide |
InChI |
InChI=1S/C15H14N4OS2/c1-10-13(11-3-5-12(20-2)6-4-11)17-14(22-10)18-15(21)19-8-7-16-9-19/h3-9H,1-2H3,(H,17,18,21) |
InChI-Schlüssel |
NPLRRFUPFJMICF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=C(S1)NC(=S)N2C=CN=C2)C3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



